molecular formula C10H9IN2O3 B3224094 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester CAS No. 1227270-54-3

3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester

Cat. No.: B3224094
CAS No.: 1227270-54-3
M. Wt: 332.09 g/mol
InChI Key: MFDCLAQHQIUGHQ-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-5-methoxy-1H-indazole-6-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 3-Iodo-5-methoxy-1H-indazole, has been reported . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-Iodo-5-methoxy-1H-indazole, has been reported . The InChI code is 1S/C8H7IN2O/c1-12-5-2-3-7-6 (4-5)8 (9)11-10-7/h2-4H,1H3, (H,10,11) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Iodo-5-methoxy-1H-indazole, have been reported . It has a molecular weight of 274.06 and is a solid at room temperature .

Safety and Hazards

The safety and hazards of a similar compound, 3-Iodo-5-methoxy-1H-indazole, have been reported . It has the following hazard statements: H302-H315-H319-H335, and the following precautionary statements: P261-P305+P351+P338 .

Properties

CAS No.

1227270-54-3

Molecular Formula

C10H9IN2O3

Molecular Weight

332.09 g/mol

IUPAC Name

methyl 3-iodo-5-methoxy-1H-indazole-6-carboxylate

InChI

InChI=1S/C10H9IN2O3/c1-15-8-4-5-7(12-13-9(5)11)3-6(8)10(14)16-2/h3-4H,1-2H3,(H,12,13)

InChI Key

MFDCLAQHQIUGHQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(NN=C2C=C1C(=O)OC)I

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NN2)I)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
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3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
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3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
Reactant of Route 4
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3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
Reactant of Route 5
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3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
Reactant of Route 6
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester

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